molecular formula C5H10ClNO4S B2895845 2-chlorosulfonylethyl N,N-dimethylcarbamate CAS No. 1314911-07-3

2-chlorosulfonylethyl N,N-dimethylcarbamate

Cat. No.: B2895845
CAS No.: 1314911-07-3
M. Wt: 215.65
InChI Key: CVKFPHDKRGAKPV-UHFFFAOYSA-N
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Description

2-Chlorosulfonylethyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C5H10ClNO4S. It is characterized by the presence of a chlorosulfonyl group attached to an ethyl chain, which is further connected to a N,N-dimethylcarbamate moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorosulfonylethyl N,N-dimethylcarbamate typically involves the reaction of chlorosulfonic acid with ethyl N,N-dimethylcarbamate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorosulfonylethyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines.

  • Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions may require nucleophiles like alcohols or amines.

Major Products Formed:

  • Oxidation: Sulfonic acids

  • Reduction: Amines

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chlorosulfonylethyl N,N-dimethylcarbamate is used in various scientific research fields, including:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: It can be used in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be employed in the development of pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chlorosulfonylethyl N,N-dimethylcarbamate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chlorosulfonylethyl N,N-dimethylcarbamate can be compared with other similar compounds such as:

  • Chlorosulfonic acid: Similar chlorosulfonyl group but lacks the N,N-dimethylcarbamate moiety.

  • Ethyl chloroformate: Contains a chloroformate group instead of chlorosulfonyl.

  • N,N-Dimethylcarbamate derivatives: Similar carbamate group but different substituents.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chlorosulfonylethyl N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKFPHDKRGAKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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